molecular formula C11H15ClN2O B2463499 6-Amino-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride CAS No. 2251054-04-1

6-Amino-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride

Cat. No.: B2463499
CAS No.: 2251054-04-1
M. Wt: 226.7
InChI Key: JFUBRNCCLHOWDN-UHFFFAOYSA-N
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Description

6-Amino-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes an amino group, a dimethyl group, and a tetrahydroquinolinone core. It is commonly used in various scientific research fields due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,3-dimethyl-2-butanone with aniline in the presence of a strong acid catalyst, such as hydrochloric acid, to form the desired quinoline derivative. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of automated systems can help in monitoring and controlling the reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, alcohols, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Amino-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Amino-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the quinoline core can interact with various enzymes and receptors. These interactions can modulate the activity of these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-1,3-dimethyluracil
  • 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Uniqueness

Compared to similar compounds, 6-Amino-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-2-one hydrochloride has a unique tetrahydroquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can offer different reactivity and interaction profiles compared to other similar compounds.

Properties

IUPAC Name

6-amino-3,3-dimethyl-1,4-dihydroquinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-11(2)6-7-5-8(12)3-4-9(7)13-10(11)14;/h3-5H,6,12H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBTWSVVBUYWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC(=C2)N)NC1=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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